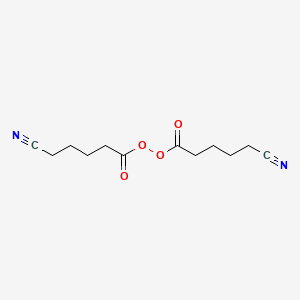
5-Cyanopentanoyl 5-cyanopentaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanopentanoyl 5-cyanopentaneperoxoate is an organic compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes both a cyanopentanoyl group and a cyanopentaneperoxoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopentanoyl 5-cyanopentaneperoxoate typically involves the reaction of 5-cyanopentanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Cyanopentanoyl 5-cyanopentaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxoate group into hydroxyl or other functional groups.
Substitution: The cyanopentanoyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted cyanopentanoyl derivatives .
Scientific Research Applications
5-Cyanopentanoyl 5-cyanopentaneperoxoate has several scientific research applications, including:
Chemistry: It is used as an initiator in radical polymerizations, helping to form polymers with specific properties.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyanopentanoyl 5-cyanopentaneperoxoate involves the generation of free radicals through the decomposition of the peroxoate group. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Azobisisobutyronitrile (AIBN): A well-known radical initiator used in polymerizations.
Benzoyl Peroxide: Another common radical initiator with similar applications.
Uniqueness
5-Cyanopentanoyl 5-cyanopentaneperoxoate is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to generate free radicals under mild conditions makes it particularly valuable in various research and industrial applications .
Properties
CAS No. |
63354-91-6 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-cyanopentanoyl 5-cyanopentaneperoxoate |
InChI |
InChI=1S/C12H16N2O4/c13-9-5-1-3-7-11(15)17-18-12(16)8-4-2-6-10-14/h1-8H2 |
InChI Key |
DOKRWUSGXSZREA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OOC(=O)CCCCC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


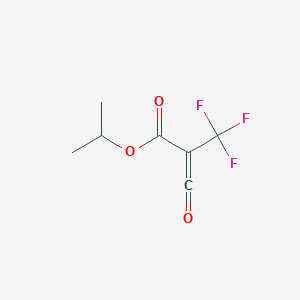
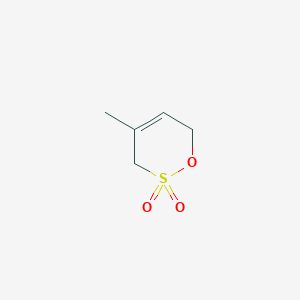
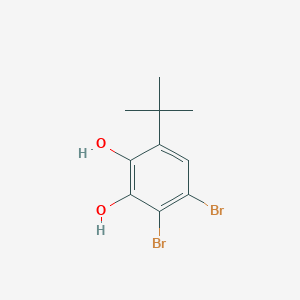
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
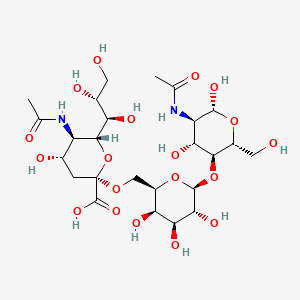
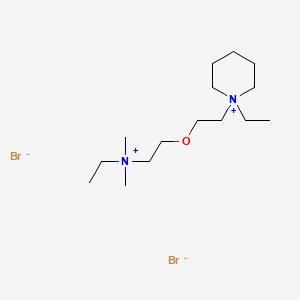
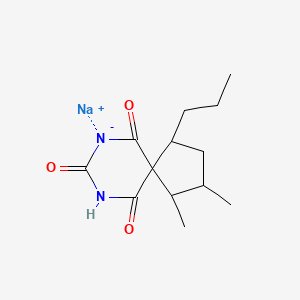
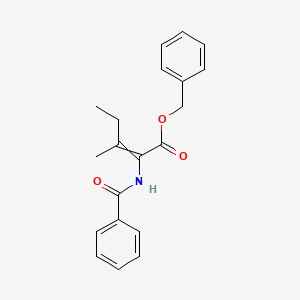
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
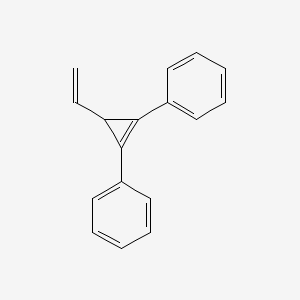
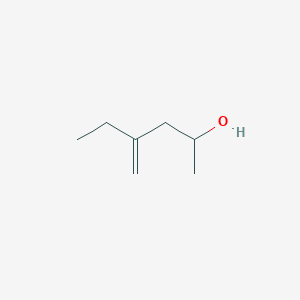
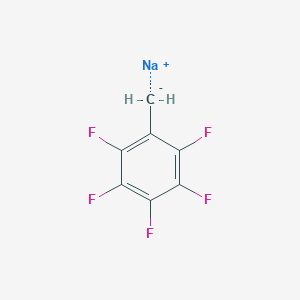
![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
